

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole

structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole
Cat. No.:	B1600384

[Get Quote](#)

An In-depth Technical Guide to **4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole**

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole**, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its core structure, physicochemical properties, established synthesis protocols, and its application as a critical intermediate in the creation of complex, biologically active molecules. This document is intended for researchers, chemists, and professionals in the field of drug discovery.

Introduction and Strategic Importance

4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound built upon a core indole scaffold. The indole ring system is a privileged structure in medicinal chemistry, found in a vast array of natural products and pharmaceuticals. This particular derivative is distinguished by two key functional groups:

- A benzyloxy group at the 4-position of the indole ring. This group not only serves as a protecting group for the 4-hydroxyindole but also enhances lipophilicity and can be a key interacting element with biological targets.[\[1\]](#)[\[2\]](#)

- A phenylsulfonyl group attached to the indole nitrogen (N1 position). This "sulfonamide" modification serves multiple critical functions. It acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions. Furthermore, it modulates the electronic properties of the indole ring and can act as a hydrogen bond acceptor, influencing how the molecule binds to target proteins.^[3]

The strategic combination of these features makes **4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole** a valuable intermediate, particularly in the synthesis of multi-functional ligands targeting complex diseases like Alzheimer's.^[4]

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction planning, and purification.

Key Properties Summary

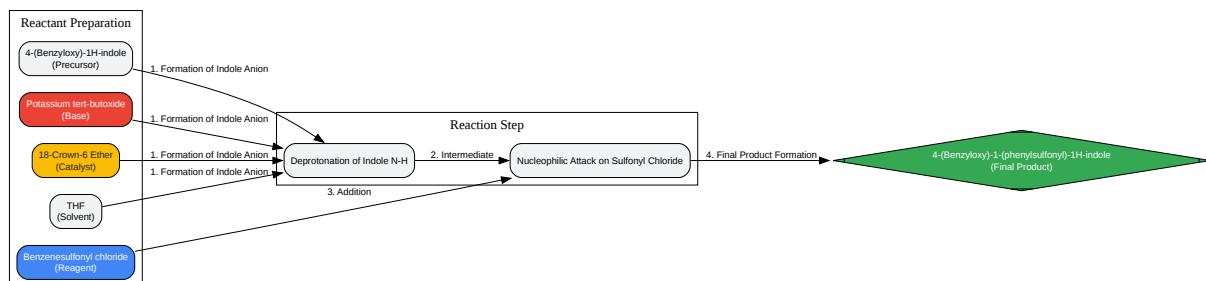
Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₁₇ NO ₃ S	[5][6]
Molecular Weight	363.4 g/mol	[5][6]
CAS Number	79315-62-1	[5][6]
IUPAC Name	1-(benzenesulfonyl)-4-(phenylmethoxy)indole	[5]
Synonyms	4-(Benzyl)-1-(phenylsulfonyl)-1H-indole, 1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indole	[5][6]
Boiling Point	571.1°C at 760 mmHg (Predicted)	[6]
Purity	Typically ≥95%	[7]

Chemical Structure

The molecule's architecture is central to its reactivity and function. The phenylsulfonyl group at the N1 position withdraws electron density from the indole ring, influencing its aromaticity and the reactivity of the C2 and C3 positions. The benzyloxy group at C4 introduces steric bulk and potential for π - π stacking interactions.

Caption: 2D structure of **4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole**.

Spectral Information


While comprehensive spectral data is proprietary to individual suppliers, mass spectrometry information is publicly available.

- Mass Spectrometry: GC-MS data has been recorded, confirming the molecular weight of the compound.[5] The exact mass is 363.09300 Da.[6] This data is essential for reaction monitoring (e.g., via LC-MS) and final product confirmation.

Synthesis Protocol and Mechanistic Rationale

The most direct synthesis of **4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole** involves the N-sulfonylation of its precursor, 4-(benzyloxy)-1H-indole.[4] This reaction is a cornerstone of indole chemistry.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[\[4\]](#)

- **Inert Atmosphere Setup:** To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 150 mL).
- **Base and Catalyst Addition:** Cool the THF to 0°C using an ice bath. Add potassium tert-butoxide (1.2 equivalents) and 18-crown-6 ether (0.2 equivalents).
 - **Expert Insight:** Potassium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the indole nitrogen. 18-crown-6 ether is used to sequester the potassium cation (K⁺), which increases the reactivity ("nakedness") of the tert-butoxide anion, facilitating a more efficient and complete deprotonation.

- Precursor Addition: Dissolve 4-(benzyloxy)-1H-indole (1.0 equivalent) in anhydrous THF (65 mL) and add it dropwise to the cooled base/catalyst mixture. Stir for 30 minutes at 0°C.
 - Expert Insight: A faint color change is often observed as the highly reactive indole anion is formed.
- Sulfenylation: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
- Work-up and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product, **4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole**.

Applications in Research and Drug Development

The primary value of **4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole** lies in its role as a sophisticated building block for pharmacologically active agents.

Intermediate for Multifunctional Ligands

A significant application is in the synthesis of multifunctional ligands for Alzheimer's disease (AD). The N-phenylsulfonyl indole core serves as an effective scaffold for targeting the 5-HT₆ serotonin receptor. The benzyloxy group at the 4-position can be deprotected (debenzylated) to reveal a phenol, which then serves as a handle for attaching other pharmacophores. For instance, this phenol can be linked to fragments that inhibit cholinesterases, another key target in AD therapy. This strategy allows for the creation of single molecules that can modulate multiple disease-relevant targets simultaneously.

Precursor to Bioactive Indole Derivatives

The precursor, 4-benzyloxyindole, is widely used in the synthesis of compounds with diverse biological activities, including:

- Cancer Research: As a starting material for potential anti-cancer agents.[1][2]
- Neurotransmitter Research: In studies involving serotonin receptors, relevant to mood disorders.[1]
- Antiviral Agents: For the preparation of Hepatitis C Virus (HCV) inhibitors.[8][9]
- Immunomodulators: As a reactant for preparing ligands for the CB2 cannabinoid receptor.[8][9]

The N-phenylsulfonyl derivative represents a stabilized and controllably reactive version of this valuable precursor, enabling more complex and selective synthetic transformations.

Safety and Handling

No specific safety data sheet (SDS) is available for **4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole**. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety information for its precursors, 4-benzyloxyindole and 1-(phenylsulfonyl)indole, provides a useful guide.[10][11]

- General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[10][13]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][13]
- Ingestion: Clean mouth with water and seek medical attention.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jagiellonian University Repository [ruj.uj.edu.pl]
- 5. 4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole | C21H17NO3S | CID 10384101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:79315-62-1 | 4-(BENZYLOXY)-1-(PHENYLSULFONYL)-1H-INDOLE | Chemsoc [chemsoc.com]
- 7. 79315-62-1 | 4-(Benzyl)-1-(phenylsulfonyl)-1H-indole - Moldb [moldb.com]
- 8. 4-Benzyl-1-(phenylsulfonyl)-1H-indole 98 20289-26-3 [sigmaaldrich.com]
- 9. goldbio.com [goldbio.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-(benzyloxy)-1-(phenylsulfonyl)-1H-indole structure and properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1600384#4-benzyloxy-1-phenylsulfonyl-1h-indole-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com